2-Bromo-5-methoxybenzoic acid

Physical Organic Chemistry Acid-Base Chemistry Reactivity Prediction

Procure 2-bromo-5-methoxybenzoic acid (CAS 22921-68-2) to leverage its unique ortho-bromo, meta-methoxy regiochemistry for efficient Pd-catalyzed Suzuki/Heck couplings, enabling synthesis of DMT1 inhibitors, urolithin A analogs, and isoindolinones. This specific substitution pattern ensures predictable reactivity and high yields, distinguishing it from other regioisomers. Purity ≥98%.

Molecular Formula C8H7BrO3
Molecular Weight 231.04 g/mol
CAS No. 22921-68-2
Cat. No. B042474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-methoxybenzoic acid
CAS22921-68-2
Synonyms6-Bromo-m-anisic Acid;  2-Bromo-5-(methyloxy)benzoic acid;  2-Bromo-5-methoxybenzoic acid; 
Molecular FormulaC8H7BrO3
Molecular Weight231.04 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)C(=O)O
InChIInChI=1S/C8H7BrO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)
InChIKeyODHJOROUCITYNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-methoxybenzoic Acid (CAS 22921-68-2): Core Physicochemical and Procurement Baseline


2-Bromo-5-methoxybenzoic acid (CAS 22921-68-2) is a di-substituted benzoic acid derivative characterized by a bromine atom at the ortho (C2) position and a methoxy group at the meta (C5) position relative to the carboxylic acid [1]. It is a white to off-white solid with a molecular formula of C8H7BrO3 and a molecular weight of 231.04 g/mol [2]. The compound is primarily utilized as a versatile building block in organic synthesis, serving as a key intermediate for constructing complex molecules via palladium-catalyzed cross-coupling reactions and subsequent functional group transformations [3].

2-Bromo-5-methoxybenzoic Acid: Critical Evaluation of Generic Substitution Risks


Generic substitution with other bromo-methoxybenzoic acid regioisomers (e.g., 4-bromo-3-methoxybenzoic acid or 5-bromo-2-methoxybenzoic acid) or with the non-brominated parent (3-methoxybenzoic acid) is chemically and functionally unsound. The specific 2-bromo-5-methoxy substitution pattern imparts a unique electronic profile that dramatically alters acid strength, melting point, and steric environment [1]. These differences directly impact synthetic efficiency, purification requirements, and the course of subsequent reactions, particularly in palladium-catalyzed cross-couplings where the ortho-bromine exhibits distinct reactivity compared to other substitution patterns [2]. The following quantitative evidence delineates these critical differences.

2-Bromo-5-methoxybenzoic Acid (22921-68-2): Quantified Differentiation Versus Analogs


Enhanced Acidity: pKa Comparison of 2-Bromo-5-methoxybenzoic Acid vs. 3-Methoxybenzoic Acid

The ortho-bromine substituent in 2-bromo-5-methoxybenzoic acid exerts a strong electron-withdrawing inductive effect, significantly increasing its acidity relative to the parent non-brominated analog, 3-methoxybenzoic acid. The predicted pKa of 2-bromo-5-methoxybenzoic acid is 2.73 ± 0.10 [1], which is substantially lower (i.e., more acidic) than the experimental pKa of 3-methoxybenzoic acid, measured at 4.10 at 25°C .

Physical Organic Chemistry Acid-Base Chemistry Reactivity Prediction

Distinct Thermal Signature: Comparative Melting Points of Bromo-Methoxybenzoic Acid Regioisomers

The melting point of 2-bromo-5-methoxybenzoic acid is 157-159 °C (lit.) , a value that is distinctly different from its regioisomeric analogs. In comparison, 5-bromo-2-methoxybenzoic acid melts at 118-122 °C , while 4-bromo-3-methoxybenzoic acid exhibits a significantly higher melting point of 221-224 °C .

Solid-State Chemistry Analytical Chemistry Quality Control

Validated Synthetic Utility: High-Yield Bromination Method for 2-Bromo-5-methoxybenzoic Acid

A recently disclosed patent (CN112250562A) describes a regioselective bromination of 3-methoxybenzoic acid to afford 2-bromo-5-methoxybenzoic acid. The method, which uses a halogenated hydrocarbon solvent and sulfuric acid as an initiator, achieves a molar yield of ≥94.5% [1]. This is a substantial improvement over traditional methods that risk over-bromination or yield mixtures of regioisomers. In contrast, the direct bromination of 4-methoxybenzoic acid typically yields 3-bromo-4-methoxybenzoic acid due to a different directing effect [2].

Synthetic Methodology Process Chemistry Regioselective Halogenation

Defined Solubility Profile for Process-Relevant Solvents

2-Bromo-5-methoxybenzoic acid exhibits a defined solubility profile, being readily soluble in common organic solvents including chloroform, DMSO, and methanol [1]. This contrasts with the parent compound, 3-methoxybenzoic acid, which has limited water solubility (2 mg/mL at 25°C) and requires ethanol for efficient dissolution . The target compound's improved solubility in a broader range of solvents facilitates its use in a wider variety of reaction conditions, particularly those requiring aprotic or polar aprotic media.

Process Chemistry Formulation Science Analytical Method Development

Established Pathway to Bioactive Urolithin Scaffolds

2-Bromo-5-methoxybenzoic acid is a validated starting material for the synthesis of urolithin derivatives, a class of compounds with significant antiproliferative and anti-aromatase activity [1]. A patented method describes its use in a two-step sequence: demethylation to 2-bromo-5-hydroxybenzoic acid followed by reaction with resorcinol to form urolithin A [2]. This contrasts with other bromo-methoxybenzoic acid isomers, which are not reported as direct precursors to this pharmacologically important urolithin scaffold.

Medicinal Chemistry Natural Product Synthesis Cancer Research

Key Intermediate for DMT1 Inhibitors and Isoindolinone Derivatives

2-Bromo-5-methoxybenzoic acid is specifically cited as a building block for the synthesis of benzylisothioureas, which function as potent divalent metal transporter 1 (DMT1) inhibitors [1]. DMT1 is a validated target for treating iron overload disorders and neurodegenerative diseases. Furthermore, the compound is also used in the synthesis of isoindolinone derivatives . Other regioisomers, such as 3-bromo-4-methoxybenzoic acid, are documented for different targets (e.g., ABL1 kinase inhibitors), highlighting the divergent biological pathways accessible based on substitution pattern.

Medicinal Chemistry Ion Channel Modulation Pharmaceutical Intermediate

2-Bromo-5-methoxybenzoic Acid: High-Value Application Scenarios in Research and Industry


Synthesis of DMT1 Inhibitors for Iron Overload and Neurodegenerative Disease Research

Researchers developing novel therapeutics for iron overload disorders (e.g., hemochromatosis) or neurodegenerative conditions can utilize 2-bromo-5-methoxybenzoic acid as a key intermediate for constructing benzylisothiourea-based DMT1 inhibitors [1]. The compound's ortho-bromine provides a reliable handle for cross-coupling reactions to introduce molecular diversity, while the carboxylic acid and methoxy groups allow for further functionalization, enabling efficient exploration of structure-activity relationships around this important transporter target [2].

Preparation of Urolithin Derivatives for Cancer Chemoprevention Studies

Given the established link between urolithins and antiproliferative/anti-aromatase activity, 2-bromo-5-methoxybenzoic acid is the preferred starting material for the synthesis of urolithin A and its analogs [3]. This application scenario is particularly relevant for laboratories investigating the role of gut microbiome metabolites in cancer biology and those seeking to develop novel chemopreventive agents. The compound's high purity and defined synthetic routes ensure reproducible access to this biologically important scaffold [4].

Building Block for Isoindolinone Derivatives in CNS Drug Discovery

The isoindolinone core is a privileged scaffold in medicinal chemistry, often found in compounds targeting central nervous system (CNS) disorders. 2-Bromo-5-methoxybenzoic acid is a documented precursor for the synthesis of diverse isoindolinone derivatives . Its distinct solubility and electronic profile (pKa ~2.73) facilitate efficient coupling and cyclization reactions under a range of conditions, making it a versatile component for building libraries of potential CNS-active molecules.

Cross-Coupling Reactions for Complex Biaryl and Heteroaryl Synthesis

In advanced organic synthesis, the ortho-bromine atom of 2-bromo-5-methoxybenzoic acid serves as a robust site for palladium-catalyzed Suzuki, Heck, and Sonogashira cross-couplings [5]. The presence of the electron-donating methoxy group at the meta position electronically activates the ring, while the ortho-bromine offers a well-defined point of attachment. This regiochemical arrangement allows for the predictable and efficient construction of complex biaryl and heteroaryl systems that are fundamental to materials science and advanced pharmaceutical intermediates.

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